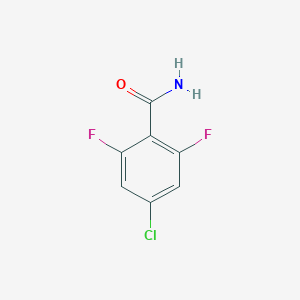

4-Chloro-2,6-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCJKDFBALNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625986 | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-36-3 | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2,6-difluorobenzamide

CAS Number: 886500-36-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorobenzamide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a dichlorinated and fluorinated phenyl ring attached to an amide group, makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Chloro-2,6-difluorobenzamide, with a particular focus on its emerging role in the development of innovative antibacterial agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 4-Chloro-2,6-difluorobenzamide is essential for its effective utilization in synthetic and analytical applications.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 886500-36-3 | [1] |

| Molecular Formula | C₇H₄ClF₂NO | [2] |

| Molecular Weight | 191.56 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.30 | m | 2H | Aromatic CH |

| ~ 6.0 - 7.0 | br s | 2H | -NH₂ |

| Chemical Shift (δ) ppm | Assignment |

| ~ 164 | C=O (Amide) |

| ~ 160 (dd, ¹JCF ≈ 250 Hz) | C-F |

| ~ 135 (t, ³JCF ≈ 10 Hz) | C-Cl |

| ~ 112 (dd, ²JCF ≈ 20 Hz) | C-H |

The IR spectrum of 4-Chloro-2,6-difluorobenzamide is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretch (amide) |

| ~ 1680 | C=O stretch (amide) |

| 1600-1450 | C=C stretch (aromatic) |

| 1200-1000 | C-F stretch |

| 800-600 | C-Cl stretch |

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 191, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately 33% of the M⁺ peak intensity).

Synthesis of 4-Chloro-2,6-difluorobenzamide

The most plausible and efficient synthetic route to 4-Chloro-2,6-difluorobenzamide is through the hydrolysis of its corresponding nitrile precursor, 4-chloro-2,6-difluorobenzonitrile. This method is widely employed for the synthesis of related benzamides.[4][5]

Synthetic Workflow Diagram

Caption: Simplified diagram of FtsZ inhibition.

The 4-chloro-2,6-difluorobenzamide core can be chemically modified to synthesize a library of compounds for screening as FtsZ inhibitors. The chlorine atom at the 4-position provides a handle for further functionalization, potentially leading to derivatives with improved potency and selectivity against various bacterial strains, including multidrug-resistant pathogens.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Chloro-2,6-difluorobenzamide.

Table 5: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-2,6-difluorobenzamide is a valuable and versatile building block with significant potential in medicinal chemistry. Its synthesis, primarily through the hydrolysis of the corresponding nitrile, is achievable through established chemical procedures. The core structure of this compound is particularly relevant for the development of novel FtsZ inhibitors, a promising avenue for combating antibiotic resistance. This technical guide provides a foundational understanding of 4-Chloro-2,6-difluorobenzamide, empowering researchers and drug development professionals to explore its full potential in their scientific endeavors.

References

- [Information on rel

- [Information on rel

- [Information on rel

- [Information on rel

- [Information on rel

- [Information on rel

- [Information on rel

- [General inform

- CN1861575A - Process of preparing 2, 6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 886500-36-3 CAS MSDS (4-CHLORO-2,6-DIFLUOROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzamide

Executive Summary: 4-Chloro-2,6-difluorobenzamide is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amide group and a chlorine atom para, imparts specific physicochemical properties that make it a valuable scaffold and building block in modern medicinal chemistry. The strategic placement of these halogens can enhance metabolic stability, modulate acidity, and provide vectors for molecular interactions such as halogen bonding.[1][2] This guide provides a comprehensive overview of the core chemical properties, a robust synthetic protocol, detailed spectroscopic characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A foundational understanding of 4-Chloro-2,6-difluorobenzamide's properties is crucial for its effective application in research and development. While some experimental data for this specific molecule is not widely published, reliable predictions can be made based on established chemical principles and data from structurally analogous compounds.[3][4]

Chemical Structure and Core Data

The molecular structure of 4-Chloro-2,6-difluorobenzamide is presented below, followed by a table summarizing its key physicochemical data.

Caption: Chemical Structure of 4-Chloro-2,6-difluorobenzamide.

Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorobenzamide

| Property | Value | Reference / Source |

| CAS Number | 886500-36-3 | [5] |

| Molecular Formula | C₇H₄ClF₂NO | Derived from Structure |

| Molecular Weight | 191.56 g/mol | Derived from Formula |

| Appearance | White to off-white solid/powder. | Typical for benzamides[6] |

| Melting Point | Data not available. Expected to be higher than 2,6-difluorobenzamide (144-148 °C) due to the heavier chlorine atom and potential for altered crystal packing. | [6][7] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO; sparingly soluble or insoluble in water. | [8] |

| pKa (Amide Proton) | Estimated ~17 (in DMSO), similar to other primary benzamides. | General Chemical Principle |

Synthesis and Purification

The most direct and reliable synthesis of 4-Chloro-2,6-difluorobenzamide involves the amidation of the corresponding acyl chloride. This method is high-yielding and utilizes readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule at the amide C-N bond points to 4-chloro-2,6-difluorobenzoic acid as a key precursor. The benzoic acid can be converted to a more reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with an ammonia source.

Experimental Protocol: Synthesis via Acyl Chloride

This two-step protocol provides a field-proven method for synthesizing 4-Chloro-2,6-difluorobenzamide from its corresponding benzoic acid.

Step 1: Synthesis of 4-Chloro-2,6-difluorobenzoyl chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2,6-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (3.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq).

-

Causality Insight: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-2,6-difluorobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation to form 4-Chloro-2,6-difluorobenzamide

-

Reaction Setup: Dissolve the crude 4-chloro-2,6-difluorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0 °C).

-

Reagent Addition: Slowly add a solution of concentrated ammonium hydroxide (NH₄OH) (2.5 - 3.0 eq) dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Causality Insight: The reaction is highly exothermic; slow addition at 0 °C is critical to control the reaction rate and prevent side reactions. An excess of ammonia is used both as the nucleophile and as a base to neutralize the HCl byproduct, driving the equilibrium towards the amide product.

-

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

If DCM was used, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

If THF was used, much of the product may precipitate. The solid can be collected by filtration. The filtrate can be extracted with ethyl acetate to recover any dissolved product.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-Chloro-2,6-difluorobenzamide as a white solid.

Caption: Synthetic workflow for 4-Chloro-2,6-difluorobenzamide.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituents on a benzamide core.

Table 2: Predicted NMR and MS Data for 4-Chloro-2,6-difluorobenzamide

| Technique | Parameter | Predicted Value and Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.1-7.3 ppm: Aromatic protons (2H), appearing as a doublet or triplet due to coupling with the adjacent fluorine atoms. ~7.5-8.0 ppm: Amide protons (-NH₂), broad singlet, exchangeable with D₂O. The exact shift is concentration and solvent-dependent.[9][10] |

| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (dd): Carbonyl carbon (C=O). ~158-162 ppm (dd, ¹JCF ≈ 250 Hz): C2 and C6, the carbons directly bonded to fluorine, will show a large one-bond coupling constant. ~110-140 ppm: C1, C3, C4, C5 aromatic carbons. The signals for C3 and C5 will be equivalent. Carbon-fluorine coupling (²JCF, ³JCF) will be observable.[11][12] |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance is expected as the two fluorine atoms are chemically equivalent. The shift would likely fall in the typical range for aryl fluorides. |

| Mass Spec. (EI) | m/z | 191/193 (M⁺): Molecular ion peak showing a characteristic ~3:1 intensity ratio due to the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). 175/177: Loss of NH₂. 141: Loss of C(O)NH₂.[13] |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3400-3100 | N-H Stretch | Two bands (asymmetric and symmetric stretching) characteristic of a primary amide. |

| ~1680-1650 | C=O Stretch (Amide I) | Strong absorption, typical for an aromatic amide carbonyl. |

| ~1620-1580 | N-H Bend (Amide II) | Medium to strong absorption. |

| ~1300-1100 | C-F Stretch | Strong, characteristic absorption for aryl-fluorine bonds. |

| ~800-600 | C-Cl Stretch | Medium to strong absorption. |

Applications in Medicinal Chemistry and Drug Development

The 4-chloro-2,6-difluorobenzamide scaffold is a privileged motif in modern drug discovery. The specific arrangement of its halogen substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.[14][15]

-

Metabolic Blocking: The fluorine atoms at the 2- and 6-positions can sterically and electronically shield the amide bond from enzymatic hydrolysis, potentially increasing the metabolic stability and in vivo half-life of drug candidates.[1]

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms and the chlorine atom influence the molecule's lipophilicity and pKa. This allows for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and solubility.[2]

-

Bioisosteric Replacement: The 2,6-difluoro-substituted phenyl ring is often used as a bioisostere for other chemical groups to improve potency and selectivity.

-

Scaffold for Bioactive Molecules: The parent 2,6-difluorobenzamide structure is a key component in various bioactive compounds, including insecticides and antibacterial agents that target the FtsZ protein.[6][16] The addition of the 4-chloro substituent offers an additional vector for modification or for engaging in specific binding interactions within a target protein.

Caption: Relationship between structure, properties, and applications.

Safety and Handling

4-Chloro-2,6-difluorobenzamide should be handled in accordance with standard laboratory safety procedures. Based on data for analogous compounds like 2,6-difluorobenzamide, it is classified as an irritant.[4][17]

-

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

4-Chloro-2,6-difluorobenzamide is a highly functionalized building block with significant potential in drug discovery and development. Its distinct physicochemical properties, conferred by the specific halogenation pattern, make it an attractive starting point for the synthesis of novel therapeutic agents with optimized metabolic stability and biological activity. The synthetic and analytical protocols detailed in this guide provide researchers with the necessary foundation to confidently incorporate this valuable intermediate into their research programs.

References

- Supporting Information for [source article]. (n.d.). Retrieved February 10, 2026, from a relevant chemical journal source.

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 10, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 10, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). 2,6-Difluorobenzamide CAS 18063-03-1. Retrieved February 10, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 10, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 10, 2026, from [Link]

-

MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 10, 2026, from [Link]

-

PubChem. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved February 10, 2026, from [Link]

-

GNPS Library. (2017, March 21). Spectrum CCMSLIB00001058285. Retrieved February 10, 2026, from [Link]

- Supporting Information for [source article]. (n.d.). Retrieved February 10, 2026, from a relevant chemical journal source.

-

European Patent Office. (1988, January 13). Process for the preparation of difluorobenzamide. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzamide. Retrieved February 10, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. Retrieved February 10, 2026, from [Link]

-

NIST. (n.d.). 2,6-Difluorobenzamide. Retrieved February 10, 2026, from [Link]

- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

-

PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved February 10, 2026, from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved February 10, 2026, from [Link]

- Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. (n.d.). Retrieved February 10, 2026, from a relevant chemical journal source.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 886500-36-3 CAS MSDS (4-CHLORO-2,6-DIFLUOROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,6-Difluorobenzamide CAS 18063-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2,6-Difluorobenzamide(18063-03-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]

- 10. 2,6-Difluorobenzamide(18063-03-1) 1H NMR spectrum [chemicalbook.com]

- 11. 2,6-Difluorobenzamide(18063-03-1) 13C NMR [m.chemicalbook.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 2,6-Difluorobenzamide [webbook.nist.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Synthesis of 4-Chloro-2,6-difluorobenzamide

Here is an in-depth technical guide on the synthesis of 4-Chloro-2,6-difluorobenzamide, structured for researchers and process chemists.

CAS: 886500-36-3 (Amide) | Molecular Formula: C₇H₄ClF₂NO

Executive Summary & Retrosynthetic Analysis

4-Chloro-2,6-difluorobenzamide is a critical halogenated building block, primarily utilized in the synthesis of benzoylurea insecticides (e.g., analogs of Diflubenzuron) and as a scaffold in medicinal chemistry for FtsZ inhibitors.

The synthesis of this molecule presents a regiochemical challenge: introducing the chlorine atom at the para position relative to the carbonyl group while maintaining the ortho,ortho difluoro substitution. Direct electrophilic chlorination of 2,6-difluorobenzamide is non-viable because the amide group (meta-directing) and fluorine atoms (ortho/para-directing) cooperatively direct electrophiles to the meta position (C3), not the para position (C4).

Therefore, this guide details two authoritative pathways that bypass this limitation:

-

The Directed Lithiation Route (Regioselective): Utilizes the "acidifying effect" of flanking fluorine atoms to install the carboxylate group at C4 of 1-chloro-3,5-difluorobenzene.

-

The Nitrile Hydrolysis Route (Scalable): Proceeds via the Sandmeyer reaction from 4-chloro-2,6-difluoroaniline, followed by controlled hydrolysis.

Pathway A: The Directed Lithiation Route (High Precision)

Best for: Laboratory scale, high purity requirements, and isotopic labeling.

Mechanistic Logic

This route exploits the extreme acidity of the aryl proton located between two fluorine atoms. In 1-chloro-3,5-difluorobenzene, the proton at position 4 is flanked by two highly electronegative fluorine atoms. The inductive withdrawal ($ -I $ effect) of the fluorines significantly lowers the pKa of this proton (approx. pKa ~26-28) compared to the protons at positions 2 and 6 (flanked by one F and one Cl).

Treatment with a sterically hindered base (LDA) at low temperatures results in exclusive deprotonation at C4, generating a stable lithio-species that can be trapped with CO₂.

Experimental Protocol

Step 1: Lithiation and Carboxylation[1][2]

-

Precursor: 1-Chloro-3,5-difluorobenzene [CAS: 1435-43-4]

-

Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), Dry Ice (CO₂).

-

Solvent: Anhydrous THF.

Protocol:

-

Setup: Flame-dry a 500 mL three-necked flask under Argon atmosphere. Charge with 1-chloro-3,5-difluorobenzene (10.0 g, 67.3 mmol) and anhydrous THF (150 mL).

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LDA (2.0 M in THF/heptane, 37 mL, 1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling.

-

Equilibration: Stir at -78°C for 1 hour. The solution will turn a pale yellow/orange, indicating the formation of 4-chloro-2,6-difluorophenyllithium.

-

Quench: Bubble excess anhydrous CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.

-

Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Product: 4-Chloro-2,6-difluorobenzoic acid [CAS: 196194-58-8]. Yield: ~85-90%.

Step 2: Acid Chloride Formation & Amidation

-

Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).

Protocol:

-

Reflux the crude acid (10.0 g) in neat Thionyl Chloride (30 mL) with a drop of DMF (catalyst) for 3 hours until gas evolution ceases.

-

Remove excess SOCl₂ under vacuum to yield 4-chloro-2,6-difluorobenzoyl chloride [CAS: 272104-45-7].

-

Dissolve the residue in dry Dichloromethane (DCM, 50 mL).

-

Cool to 0°C and add dropwise to a stirred solution of concentrated aqueous Ammonia (28%, 50 mL).

-

Stir for 1 hour. The product precipitates as a white solid. Filter, wash with water, and dry.

Pathway Visualization

Caption: Regioselective synthesis via lithiation at the C4 position, driven by the inductive effect of flanking fluorines.

Pathway B: The Nitrile Hydrolysis Route (Industrial Scalable)

Best for: Large-scale production, avoiding cryogenic conditions.

Mechanistic Logic

This route relies on the availability of 4-chloro-2,6-difluoroaniline.[3] The amino group is converted to a nitrile via the Sandmeyer reaction. The subsequent challenge is hydrolyzing the nitrile to the amide without over-hydrolyzing to the carboxylic acid. The Radziszewski reaction (Alkaline H₂O₂) is the gold standard here, as the hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the nitrile to form an imidate intermediate, which collapses exclusively to the amide.

Experimental Protocol

Step 1: Sandmeyer Reaction (Aniline → Nitrile)

-

Precursor: 4-Chloro-2,6-difluoroaniline [CAS: 69411-06-9].

-

Reagents: NaNO₂, HCl, CuCN, KCN.

Protocol:

-

Diazotization: Dissolve aniline (16.3 g, 100 mmol) in conc. HCl (40 mL) and water (40 mL). Cool to 0-5°C. Add NaNO₂ (7.6 g, 110 mmol) in water dropwise. Stir 30 min to form the diazonium salt.

-

Cyanation: Neutralize the diazonium solution to pH 6 using NaHCO₃ (carefully). Add this solution dropwise to a stirred mixture of CuCN (10.8 g) and KCN (13.0 g) in water at 60°C.

-

Workup: Heat to 70°C for 1 hour. Cool, extract with Toluene. Wash with dilute NaOH to remove phenols.

-

Intermediate: 4-Chloro-2,6-difluorobenzonitrile.

Step 2: Radziszewski Hydrolysis (Nitrile → Amide)

-

Reagents: 30% Hydrogen Peroxide (H₂O₂), NaOH (20%), Methanol/DMSO.

Protocol:

-

Dissolve the nitrile (10.0 g) in DMSO (30 mL) or Methanol (50 mL).

-

Add 20% aqueous NaOH (2.0 mL).

-

Cool to 10°C. Add 30% H₂O₂ (15 mL) dropwise. Caution: Exothermic.

-

Allow to warm to room temperature and stir for 3 hours.

-

Quench: Pour into ice water (200 mL). The product, 4-Chloro-2,6-difluorobenzamide, will precipitate as white needles.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Pathway Visualization

Caption: Scalable synthesis converting the aniline to nitrile, followed by controlled oxidative hydrolysis.

Comparative Analysis & Data Summary

| Parameter | Pathway A: Directed Lithiation | Pathway B: Nitrile Hydrolysis |

| Starting Material | 1-Chloro-3,5-difluorobenzene | 4-Chloro-2,6-difluoroaniline |

| Key Reagent | LDA / n-BuLi (Cryogenic) | CuCN / H₂O₂ (Toxic/Oxidizer) |

| Regioselectivity | Excellent (>98% C4 substitution) | Determined by starting material |

| Step Count | 3 (Lithiation → Acid → Amide) | 2 (Sandmeyer → Amide) |

| Overall Yield | ~75-80% | ~60-70% |

| Scalability | Limited by cryogenic requirements (-78°C) | High (Standard reactor temps) |

| Primary Risk | Moisture sensitivity / Benzyne formation | Cyanide handling / Exotherms |

References

-

Regioselective Lithiation of Fluoroarenes: Mongin, F., & Schlosser, M. (1996).[4] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[4] Link[4]

-

Synthesis of 4-Chloro-2,6-difluorobenzoic Acid: ChemicalBook. (n.d.). 4-Chloro-2,6-difluorobenzoic acid Product Description and Synthesis. Link

-

Radziszewski Hydrolysis Conditions: BenchChem. (2025). Industrial production method of 2,6-difluorobenzamide analogs via hydrolysis. Link

-

Benzoyl Chloride Intermediate: Crysdot LLC. (n.d.). 4-Chloro-2,6-difluorobenzoyl chloride (CAS 272104-45-7) Technical Data. Link

-

Sandmeyer Route Validation: Sigma-Aldrich. (n.d.). 4-Chloro-2,6-difluoroaniline Product Specification and Reactivity. Link

Sources

The Architectural Imperative of the 2,6-Difluorobenzamide Scaffold: A Technical Guide to FtsZ Inhibition

Foreword: Decoding a Privileged Scaffold in Antibacterial Research

In the landscape of antibacterial drug discovery, the pursuit of novel mechanisms of action is paramount to circumventing the growing threat of antimicrobial resistance. The 2,6-difluorobenzamide motif has emerged as a "privileged scaffold" – a molecular framework that confers potent and selective inhibitory activity against the bacterial cell division protein, FtsZ. This guide provides an in-depth technical exploration of the mechanism of action of 2,6-difluorobenzamide derivatives, with a conceptual extension to substitutions such as the 4-chloro position. We will dissect the causality behind its efficacy, from conformational dynamics to target engagement, and provide robust experimental frameworks for its investigation. While specific data on a "4-Chloro-2,6-difluorobenzamide" is not extensively available in public literature, the principles governing the broader class of 2,6-difluorobenzamide FtsZ inhibitors provide a strong predictive and investigative foundation.

The Central Target: FtsZ and the Bacterial Divisome

FtsZ, a homolog of eukaryotic tubulin, is an essential cytoskeletal protein in most bacteria. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome. The controlled constriction of the Z-ring leads to septation and the formation of two daughter cells. The critical role of FtsZ in bacterial proliferation and its high conservation across many pathogenic species make it an attractive target for novel antibiotics.[1][2][3]

The Allosteric Binding Pocket: A Site of Vulnerability

Unlike inhibitors that target the GTP-binding site of FtsZ, 2,6-difluorobenzamide derivatives bind to a distinct allosteric site.[1][4] This pocket is located in a cleft that opens up in cellular FtsZ polymers.[1] The binding of these inhibitors modulates the GTPase activity of FtsZ, ultimately disrupting the dynamics of the Z-ring and blocking cell division.[2]

Mechanism of Action: A Multi-faceted Inhibition Strategy

The inhibitory action of 2,6-difluorobenzamide derivatives is not a simple blockade but a nuanced modulation of FtsZ function. The core mechanism can be understood through the following key events:

-

Conformational Predisposition: The presence of the two fluorine atoms at the 2 and 6 positions of the benzamide ring is crucial. These fluorine atoms induce a non-planar conformation between the aromatic ring and the amide group.[1][4] This pre-twisted conformation is energetically more favorable for binding to the allosteric pocket of FtsZ, making these compounds conformationally restrained inhibitors.[1]

-

Enhanced Target Engagement: The 2,6-difluorobenzamide motif establishes multiple key interactions within the allosteric binding site. These include hydrogen bonds between the carboxamide group and residues such as Val207, Leu209, and Asn263.[1] Furthermore, the fluorine atoms contribute to hydrophobic interactions and C-F/C=O interactions with residues like Val203, Val297, and Asn263, further stabilizing the ligand-protein complex.[1][4]

-

Modulation of GTPase Activity and Polymer Stabilization: Binding of these inhibitors leads to a dose-dependent increase in the GTPase rate of FtsZ.[2] This increased GTP hydrolysis promotes the polymerization of FtsZ and stabilizes the resulting polymers.[2] While seemingly counterintuitive, this stabilization disrupts the dynamic nature of the Z-ring, which is essential for its proper function and constriction, thereby halting cell division.

The Role of Substitutions: Fine-Tuning Potency

While the 2,6-difluorobenzamide core is essential, substitutions at other positions on the phenyl ring, such as the 3- and 4-positions, can significantly impact potency and spectrum of activity. For instance, 3-alkoxy and 3-haloalkoxy derivatives have shown potent antibacterial activity.[5] A hypothetical 4-chloro substitution would likely influence the electronic properties and steric interactions of the molecule within the binding pocket, potentially enhancing or modifying its activity profile.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating 2,6-difluorobenzamide derivatives.

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

Caption: Experimental workflow for evaluating novel FtsZ inhibitors.

Experimental Protocols: A Framework for Investigation

The following protocols provide a foundation for assessing the mechanism of action of novel 2,6-difluorobenzamide derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: In Vitro FtsZ GTPase Activity Assay

This assay measures the effect of the compound on the GTP hydrolysis rate of purified FtsZ.

Methodology:

-

Purify FtsZ protein from a suitable expression system (e.g., E. coli).

-

Prepare a reaction buffer (e.g., MES buffer containing MgCl2 and KCl).

-

In a 96-well plate, add the reaction buffer, purified FtsZ, and varying concentrations of the test compound.

-

Initiate the reaction by adding GTP.

-

Incubate at a defined temperature (e.g., 37°C).

-

Measure the amount of inorganic phosphate released over time using a malachite green-based colorimetric assay.

-

Calculate the rate of GTP hydrolysis and compare the rates in the presence and absence of the inhibitor.

Protocol 3: Light Scattering Assay for FtsZ Polymerization

This assay monitors the polymerization of FtsZ in real-time by measuring changes in light scattering.

Methodology:

-

In a quartz cuvette, combine purified FtsZ and the test compound in a suitable polymerization buffer.

-

Place the cuvette in a spectrophotometer or fluorometer equipped for right-angle light scattering measurements (e.g., excitation and emission wavelengths set to 350 nm).

-

Initiate polymerization by adding GTP.

-

Monitor the increase in light scattering over time as FtsZ polymerizes.

-

Compare the kinetics and extent of polymerization in the presence and absence of the inhibitor.

Resistance Mechanisms: Anticipating Bacterial Evolution

While novel mechanisms of action can be highly effective, bacteria can develop resistance. Potential resistance mechanisms to FtsZ inhibitors include:

-

Target Modification: Mutations in the ftsZ gene that alter the structure of the allosteric binding pocket, reducing the binding affinity of the inhibitor.

-

Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport the inhibitor out of the bacterial cell.[2][6] Some studies have shown that the lack of Gram-negative activity of some benzamide derivatives can be attributed to efflux.[2]

-

Reduced Permeability: Alterations in the bacterial cell envelope that limit the uptake of the compound.[6]

Concluding Remarks: A Promising Avenue for Antibacterial Drug Discovery

The 2,6-difluorobenzamide scaffold represents a validated and promising starting point for the development of novel antibacterial agents targeting FtsZ. Its unique mechanism of action, involving conformational restriction and modulation of FtsZ dynamics, offers a pathway to circumvent existing resistance mechanisms. A thorough understanding of its structure-activity relationships, coupled with rigorous experimental validation as outlined in this guide, will be instrumental in realizing the full therapeutic potential of this important class of molecules. Further investigation into various substitutions, such as a 4-chloro group, could lead to the discovery of next-generation antibiotics with improved potency and a broader spectrum of activity.

References

- BenchChem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.

- BenchChem. (n.d.). Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in Medicinal Chemistry.

- Wang, Y., et al. (2014).

- Scribd. (n.d.). Preparation of Benzoic Acid From Benzamide.

- Al-Suaily, M. A., et al. (2022).

- BenchChem. (n.d.). The Fulcrum of Fluorinated Synthesis: A Technical Guide to 2,6-Difluorobenzamide as a Precursor.

- Artola, M., et al. (2020).

- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

- Sharma, A. K., et al. (2021).

- PubChem. (n.d.). 2,6-Difluorobenzamide.

- ResearchGate. (n.d.). Design strategy of the novel 2,6-difluorobenzamide derivatives....

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzamide 97 18063-03-1.

- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(6), 1349-1354.

- Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861.

- Sigma-Aldrich. (n.d.). 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8.

-

CAS Common Chemistry. (n.d.). N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. Retrieved from [Link]

- Long, J. W., & Wedding, R. T. (1985). Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. Journal of Agricultural and Food Chemistry, 33(3), 517-522.

- Google Patents. (n.d.). CN101462980B - Industrial production method of 2,6-difluorobenzamide.

- Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. Revista Chilena de Infectología, 33(Suppl 1), 7-21.

- ChemicalBook. (n.d.). 2,6-Difluorobenzamide synthesis.

- ResearchGate. (n.d.). (PDF) Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications.

Sources

- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-Chloro-2,6-difluorobenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,6-difluorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. 4-Chloro-2,6-difluorobenzamide is a halogenated benzamide derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile in a range of organic solvents is paramount for its development and application. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Chloro-2,6-difluorobenzamide. It delves into the physicochemical properties of the molecule, the factors governing its solubility, and detailed experimental protocols for accurate solubility measurement. This guide is intended to be a valuable resource for researchers and professionals working with this and similar compounds.

Introduction to 4-Chloro-2,6-difluorobenzamide and the Significance of Solubility

4-Chloro-2,6-difluorobenzamide belongs to the class of substituted benzamides, a versatile scaffold in medicinal chemistry. The presence of fluorine and chlorine atoms can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The amide functional group provides hydrogen bonding capabilities, further influencing its interaction with solvents.

The solubility of 4-Chloro-2,6-difluorobenzamide is a fundamental parameter that dictates its journey from a synthesized powder to a viable product. In drug development, poor aqueous solubility can lead to low bioavailability, while solubility in organic solvents is crucial for purification, crystallization, and formulation development.[1] Therefore, a thorough understanding of its solubility in a diverse range of organic solvents is a prerequisite for any meaningful research and development effort.

Physicochemical Properties of 4-Chloro-2,6-difluorobenzamide

While specific experimental data for 4-Chloro-2,6-difluorobenzamide is not extensively published, we can infer its likely properties based on its structure and data from related compounds.

| Property | Predicted/Inferred Value or Characteristic | Influence on Solubility |

| Molecular Formula | C₇H₄ClF₂NO | - |

| Molecular Weight | 191.56 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Structure | Aromatic ring with chloro, fluoro, and amide substituents. | The aromatic ring is non-polar, while the amide and halogen groups introduce polarity and hydrogen bonding potential. |

| Polarity | Moderately polar | Likely to be more soluble in polar aprotic and some polar protic solvents. |

| Hydrogen Bond Donor | Yes (from the amide -NH₂) | Can interact with hydrogen bond acceptor solvents (e.g., alcohols, DMSO). |

| Hydrogen Bond Acceptor | Yes (from the amide C=O and fluorine atoms) | Can interact with hydrogen bond donor solvents (e.g., alcohols, water). |

| Melting Point | Likely to be a crystalline solid with a relatively high melting point. | A higher melting point often suggests stronger crystal lattice energy, which can lead to lower solubility. |

| pKa | The amide proton is weakly acidic. | The compound's ionization state will be important for its solubility in protic solvents, especially aqueous solutions.[2] |

Note: These are predicted properties and should be experimentally verified.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] The extent to which 4-Chloro-2,6-difluorobenzamide dissolves in a particular organic solvent is governed by a balance of forces: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

"Like Dissolves Like": The Role of Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

-

Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring of 4-Chloro-2,6-difluorobenzamide will have some affinity for these solvents. However, the polar amide group will be disfavored, likely leading to poor solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar groups of the solute. Solvents like DMSO are strong hydrogen bond acceptors and are often excellent solvents for amides.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amide group. The solubility will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network.

Temperature Effects

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[4] This relationship is described by the van't Hoff equation. When developing a crystallization process, understanding the temperature dependence of solubility is critical for optimizing yield and purity.

Solid-State Properties: Polymorphism

The crystalline form of a compound can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is crucial to characterize the solid form of 4-Chloro-2,6-difluorobenzamide before and after solubility experiments to ensure that no polymorphic transformations have occurred.

Experimental Determination of Thermodynamic Solubility

The thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[5] The following is a detailed protocol for its determination.

Materials and Equipment

-

4-Chloro-2,6-difluorobenzamide (analytical grade)

-

A range of organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a stock solution of 4-Chloro-2,6-difluorobenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation:

-

Add an excess amount of 4-Chloro-2,6-difluorobenzamide to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to reach a steady-state concentration. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of 4-Chloro-2,6-difluorobenzamide in the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent by multiplying the concentration by the dilution factor.

-

Method Validation

The HPLC analytical method should be validated for linearity, accuracy, precision, and specificity to ensure the reliability of the solubility data.[5]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for 4-Chloro-2,6-difluorobenzamide at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar | [Experimental Value] | [Calculated Value] |

| Toluene | Non-polar, Aromatic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic, Ester | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic, Ketone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic, Nitrile | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic, Alcohol | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic, Alcohol | [Experimental Value] | [Calculated Value] |

| Isopropanol | Polar Protic, Alcohol | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic, Sulfoxide | [Experimental Value] | [Calculated Value] |

| Water | Polar Protic | [Experimental Value] | [Calculated Value] |

Practical Implications and Applications

The solubility data generated for 4-Chloro-2,6-difluorobenzamide has several practical applications:

-

Process Chemistry: Selection of suitable solvents for reaction, purification, and crystallization.

-

Formulation Development: Identification of appropriate solvent systems for liquid formulations or for the preparation of solid dispersions to enhance aqueous solubility.[1]

-

Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo studies.

-

Predictive Modeling: The experimental data can be used to develop and refine quantitative structure-property relationship (QSPR) models for predicting the solubility of related compounds.

Conclusion

While specific solubility data for 4-Chloro-2,6-difluorobenzamide is not yet widely available in the public domain, this guide provides a robust framework for its systematic determination and interpretation. By understanding the interplay of the compound's physicochemical properties and the nature of the solvent, researchers can make informed decisions in the laboratory. The detailed experimental protocol provided herein offers a reliable method for generating high-quality solubility data, which is an indispensable step in the research and development of any new chemical entity.

References

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- World Health Organization. (n.d.). Annex 4.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

Introduction: The Criticality of Understanding Molecular Stability

An In-depth Technical Guide to the Stability and Degradation of 4-Chloro-2,6-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-2,6-difluorobenzamide is a halogenated aromatic amide of significant interest in chemical synthesis and pharmaceutical development. Its structural motifs, including the electron-withdrawing fluorine atoms and the reactive amide group, make it a valuable building block for more complex molecules, such as novel antibacterial agents and other therapeutic candidates.[1][2][3] However, the very features that impart desired chemical reactivity also render the molecule susceptible to degradation under various environmental and processing conditions.

A thorough understanding of a molecule's stability is not merely an academic exercise; it is a cornerstone of robust drug development and chemical manufacturing.[4][5] Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[5][6][7] This knowledge is paramount for ensuring the safety, efficacy, and shelf-life of a final product, as well as for optimizing manufacturing processes and storage conditions.[4]

This technical guide provides a comprehensive analysis of the stability and degradation profile of 4-Chloro-2,6-difluorobenzamide. We will explore its intrinsic physicochemical properties and delve into its behavior under hydrolytic, oxidative, photolytic, and thermal stress. The causality behind experimental design will be explained, and detailed protocols will be provided to empower researchers to conduct these critical studies.

Part 1: Physicochemical Profile and Intrinsic Stability

The stability of 4-Chloro-2,6-difluorobenzamide is intrinsically linked to its molecular structure. The molecule features an amide functional group, which is susceptible to hydrolysis, and a substituted phenyl ring containing one chlorine and two fluorine atoms. These electron-withdrawing halogens influence the electron density of the aromatic ring and the reactivity of the adjacent amide carbonyl group.[2][8]

| Property | Value / Description | Source |

| Molecular Formula | C₇H₄ClF₂NO | [9] |

| Molecular Weight | 191.56 g/mol | N/A |

| Appearance | Solid | [9] |

| Key Functional Groups | Amide, Phenyl Halide (Cl, F) | N/A |

| Susceptible Bonds | Amide (C-N), Carbon-Halogen (C-Cl, C-F) | N/A |

| CAS Number | 886500-36-3 | [9] |

The primary site for degradation is the amide linkage. Its susceptibility to cleavage is significantly affected by pH and temperature. The carbon-chlorine bond is also a potential site for photolytic cleavage, while the carbon-fluorine bonds are generally stronger and more resistant to degradation.

Part 2: Forced Degradation Studies: A Predictive Framework

Forced degradation studies are designed to accelerate the degradation process to generate product-related variants and develop analytical methods to monitor them during formal stability studies.[6] The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 10-20%, which is sufficient to identify likely degradants without generating secondary products that would not form under normal storage conditions.[4]

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals containing labile functional groups like amides.[10] Studies are conducted across a range of pH values to simulate various physiological and environmental conditions.

Mechanism: The primary mechanism is the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide group. This leads to the cleavage of the amide bond.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Predicted Degradation Products: The most probable degradation pathway involves the hydrolysis of the amide to form 4-Chloro-2,6-difluorobenzoic acid and ammonia. This is analogous to the hydrolysis of similar benzamides like 2,6-dichlorobenzamide.[11][12]

Caption: Predicted hydrolytic degradation pathway.

Experimental Protocol: Hydrolysis

-

Preparation: Prepare solutions of the compound (approx. 1 mg/mL) in 0.1 M HCl, Purified Water, and 0.1 M NaOH.[4][10]

-

Incubation: Place sealed vials in a thermostatically controlled water bath or oven at 60°C. Include control samples of the drug substance in the same solvent system stored at 5°C.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, trace metals, or peroxides. Hydrogen peroxide is commonly used in forced degradation studies as it mimics potential oxidative stress conditions.[10]

Mechanism: For benzamides, oxidation can potentially occur at the nitrogen atom of the amide or on the aromatic ring. Given the structure, the formation of an N-oxide is a plausible pathway, as seen in other nitrogen-containing pharmaceuticals.[13] Aromatic hydroxylation is also possible but may be less favored due to the deactivating effects of the halogens.

Predicted Degradation Products: The primary predicted product is 4-Chloro-2,6-difluorobenzamide N-oxide.

Experimental Protocol: Oxidation

-

Preparation: Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Application: Add 3% hydrogen peroxide to the solution.[10]

-

Incubation: Store the solution at room temperature, protected from light. Include a control sample without hydrogen peroxide.

-

Sampling: Withdraw aliquots at time points such as 0, 8, and 24 hours. A shorter duration may be needed as oxidation can be rapid.[4]

-

Analysis: Analyze samples directly by HPLC. No quenching step is typically required, but dilution may be necessary.

Photolytic Degradation

Photostability is a critical quality attribute, as exposure to light can induce degradation during manufacturing, storage, and administration. ICH Q1B provides guidelines for photostability testing.[7]

Mechanism: Aromatic halides can undergo photodehalogenation, typically through homolytic cleavage of the carbon-halogen bond upon absorption of UV radiation. The C-Cl bond is weaker than the C-F bond and is the more likely site for such cleavage, potentially leading to the formation of radical species that can propagate further reactions. Studies on similar compounds like 4-chloronitrobenzene have shown that photolytic processes can lead to the displacement of the chlorine atom.[14]

Predicted Degradation Products:

-

2,6-Difluorobenzamide (from dechlorination)

-

Various phenolic derivatives (from reaction with water/oxygen)

Experimental Protocol: Photolysis

-

Preparation: Prepare solutions (approx. 1 mg/mL) and spread a thin layer of the solid drug substance in separate, suitable transparent containers.

-

Exposure: Place the samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][10]

-

Control: Wrap identical samples in aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, dissolve the solid sample and analyze both the solid and solution samples by HPLC. Compare the results against the dark controls to differentiate between photolytic and thermal degradation.

Thermal Degradation

Thermal stability is crucial for determining appropriate manufacturing (e.g., drying) and storage conditions.

Mechanism: At elevated temperatures, the molecule may gain sufficient energy to undergo various reactions. This can include hydrolysis (if moisture is present), decarboxylation (less likely for an amide), or fragmentation of the molecule. For similar structures, thermal degradation can be complex, leading to multiple products.[15] The primary pathway is likely to be the cleavage of the amide bond, similar to hydrolysis but driven by thermal energy.

Predicted Degradation Products:

-

4-Chloro-2,6-difluorobenzoic acid and ammonia (if moisture is present)

-

4-Chloro-2,6-difluorobenzonitrile (via dehydration of the amide)

Experimental Protocol: Thermal Degradation

-

Preparation: Place the solid drug substance in a sealed vial. Prepare a solution of the drug substance as in the hydrolysis study.

-

Incubation: Place the samples in an oven set at a high temperature (e.g., 80°C).

-

Control: Store control samples at 5°C.

-

Sampling: For the solution, sample at various time points. For the solid, analyze after a set period (e.g., 7 days).

-

Analysis: Analyze all samples by HPLC.

Part 3: Potential Microbial Degradation

While pharmaceutical manufacturing environments are controlled to prevent microbial contamination, understanding the potential for microbial degradation is important for environmental fate assessment. Halogenated aromatic compounds can be recalcitrant to microbial degradation.[16] However, some specialized microbes are capable of dehalogenation and cleavage of the aromatic ring.[17][18] For instance, certain bacterial strains can degrade the structurally related 2,6-dichlorobenzamide (BAM).[12][19] The degradation of 4-Chloro-2,6-difluorobenzamide would likely proceed via initial hydrolysis of the amide bond, followed by slower dehalogenation steps. The high degree of fluorination may increase its persistence in the environment.[16]

Part 4: Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any degradation study. The method must be able to separate the intact drug substance from all process-related impurities and degradation products.[5][6]

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC with UV detection is the primary technique used.

-

Column: A C18 column is typically suitable for separating the parent compound from its more polar degradation products (like the corresponding benzoic acid).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: LC-MS is indispensable for the structural elucidation of unknown degradation products.[13]

-

Technique: After separation by LC, the eluent is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in confirming the proposed structures.

Conclusion

4-Chloro-2,6-difluorobenzamide is a molecule whose stability is governed primarily by its amide functional group. Forced degradation studies indicate that the compound is most susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-Chloro-2,6-difluorobenzoic acid. It also shows potential for degradation under oxidative (N-oxide formation) and photolytic (dechlorination) stress. Thermal degradation is also possible, likely proceeding through pathways similar to hydrolysis. A robust, stability-indicating HPLC method, preferably coupled with mass spectrometry, is essential for accurately quantifying the parent compound and identifying the resulting degradants. The insights gained from these studies are fundamental for the development of stable formulations, the definition of appropriate storage conditions, and the submission of comprehensive regulatory filings.

References

- BenchChem. N-(4-chlorophenyl)-2,6-difluorobenzamide.

- GXP-CC. Forced Degradation Studies: Regulatory Considerations and Implementation.

- Sigma-Aldrich. 4-Chloro-2,6-difluorobenzamide.

- Jadhav, S. B., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- BenchChem. The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide.

- Bi, F., et al. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters.

- Björklund, E., et al. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.

- Pee, C. H., & Fujii, T. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Environmental Microbiology Reports.

- Shinde, P., et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Manuni, M., et al. REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.

-

Pharma Guideline. Forced Degradation Study in Pharmaceuticals. YouTube. Available from: [Link]

- Kim, D., et al. Microbial degradation of selected odorous substances. Journal of Hazardous Materials.

-

CAS Common Chemistry. N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. Available from: [Link]

- Le, T. B., et al. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules.

- Poddar, S. M., et al. Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate.

- Wang, Y., et al. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Water Science and Technology.

- Ostafe, V. Special Issue “Microbial Biodegradation and Biotransformation”. International Journal of Molecular Sciences.

- Straniero, V., et al. 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate.

- Zhang, K., et al. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate.

- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

- U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.

-

Lee, C., et al. Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts. Available from: [Link]

-

Draginja, K., et al. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules. Available from: [Link]

- Gaza, S., et al. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of Hazardous Materials.

-

Valdez, C. A., et al. Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products. OSTI.GOV. Available from: [Link]

- Google Patents. CN101462980B - Industrial production method of 2,6-difluorobenzamide.

-

PubChem. 2,6-Difluorobenzamide. Available from: [Link]

-

NIST. 2,6-Difluorobenzamide. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available from: [Link]

-

ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Albers, C. N., et al. Degradation of trace concentrations of the persistent groundwater pollutant 2,6-dichlorobenzamide (BAM) in bioaugmented rapid sand filters. ResearchGate. Available from: [Link]

- Valiveti, S., et al. Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis.

- BenchChem. Thermal Degradation of 4-Chlorobenzylidenemalononitrile: A Technical Guide.

-

Eawag-BBD. 2,6-Dichlorobenzonitrile Degradation Pathway. Available from: [Link]

- Unell, M., et al. Degradation of 4-chlorophenol at Low Temperature and During Extreme Temperature Fluctuations by Arthrobacter Chlorophenolicus A6. Applied and Environmental Microbiology.

-

Li, Y., et al. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Water. Available from: [Link]

- Google Patents. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.

Sources

- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pharmasm.com [pharmasm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-2,6-difluorobenzamide | 886500-36-3 [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 13. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Special Issue “Microbial Biodegradation and Biotransformation” - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Biological Potential & Synthetic Utility of 4-Chloro-2,6-difluorobenzamide

The following technical guide details the biological potential and synthetic utility of 4-Chloro-2,6-difluorobenzamide (CAS 886500-36-3).

Executive Summary

4-Chloro-2,6-difluorobenzamide is a specialized halogenated benzamide derivative serving as a critical pharmacophore in modern medicinal chemistry. Unlike its analog 2,6-difluorobenzamide—a common metabolite of benzoylphenylurea insecticides—this specific 4-chloro derivative is primarily utilized as a privileged scaffold in the synthesis of high-value therapeutics. Its structural motif is integral to the design of Janus Kinase (JAK) inhibitors (autoimmune/oncology) and GPR120 agonists (metabolic disorders), where the 2,6-difluoro substitution enhances metabolic stability and the 4-chloro position serves as a versatile synthetic handle for structural diversification.

Part 1: Chemical Identity & Structural Significance

Structural Properties

The biological efficacy of molecules derived from 4-Chloro-2,6-difluorobenzamide is driven by two key structural features:

-

The "Fluorine Effect" (2,6-Substitution): The fluorine atoms at the ortho positions sterically twist the amide bond out of planarity with the phenyl ring. This conformation often improves binding selectivity in enzyme pockets (e.g., kinases) and blocks metabolic oxidation at susceptible ring positions, significantly increasing the half-life (

) of the final drug candidate. -